![molecular formula C16H23N3O4 B1326859 {(4-Methoxyphenyl)[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}acetic acid CAS No. 1142205-29-5](/img/structure/B1326859.png)
{(4-Methoxyphenyl)[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{(4-Methoxyphenyl)[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}acetic acid is a complex organic compound that features a combination of aromatic and heterocyclic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {(4-Methoxyphenyl)[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}acetic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylacetic acid with 4-methylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
化学反应分析
Types of Reactions
{(4-Methoxyphenyl)[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized using reagents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
科学研究应用
{(4-Methoxyphenyl)[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases like Alzheimer’s.
Industry: Utilized in the development of new materials with specific properties
作用机制
The mechanism of action of {(4-Methoxyphenyl)[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}acetic acid involves its interaction with specific molecular targets. It is known to inhibit the reuptake of monoamine neurotransmitters, thereby increasing their availability in the synaptic cleft. This action is similar to that of certain antidepressants and can affect mood and cognitive functions .
相似化合物的比较
Similar Compounds
(4-Methoxyphenyl)piperazine: Shares the methoxyphenyl and piperazine moieties but lacks the acetic acid group.
(4-Methylpiperazin-1-yl)methanone: Contains the piperazine ring but differs in the attached functional groups.
Uniqueness
{(4-Methoxyphenyl)[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}acetic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in research and industry .
属性
IUPAC Name |
2-(4-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]anilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-17-7-9-18(10-8-17)15(20)11-19(12-16(21)22)13-3-5-14(23-2)6-4-13/h3-6H,7-12H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPYBWBEYPSKGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN(CC(=O)O)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
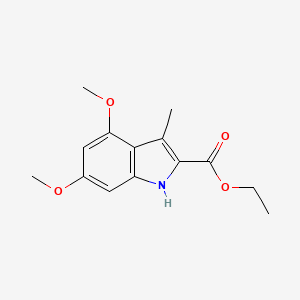
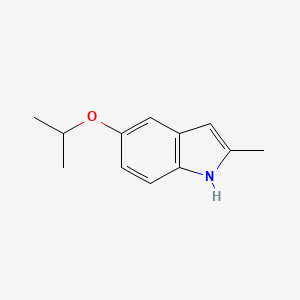
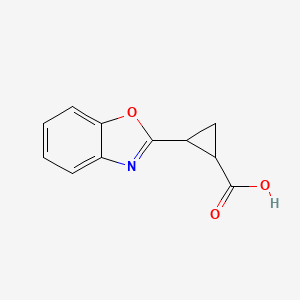
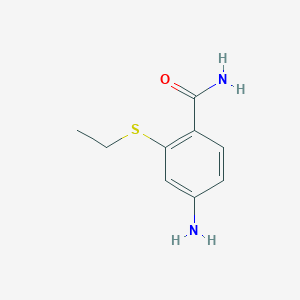
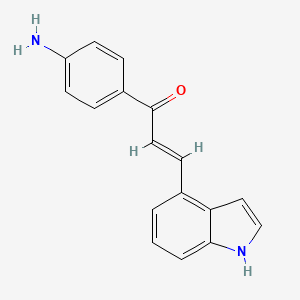
![2,2-Dimethyl-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid](/img/structure/B1326800.png)
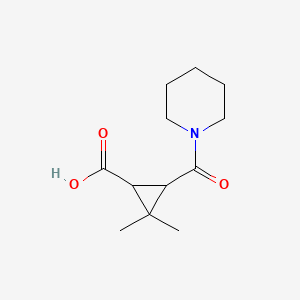
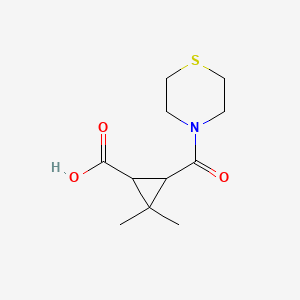
![3-{[3-(Ethoxycarbonyl)piperidin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B1326809.png)
![2,2-Dimethyl-3-[(3-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid](/img/structure/B1326812.png)
![2,2-Dimethyl-3-[(4-methyl-1,4-diazepan-1-YL)-carbonyl]cyclopropanecarboxylic acid](/img/structure/B1326814.png)
![((4-Methoxyphenyl){2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}amino)acetic acid](/img/structure/B1326821.png)
![[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326822.png)
![[{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1326825.png)
